N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-16-5-8-21(11-17(16)2)31-25(35)15-38-29-24-12-23-20(14-34)13-30-18(3)26(23)37-28(24)32-27(33-29)19-6-9-22(36-4)10-7-19/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGAMCZKZRKXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core triazatricyclo structure, followed by the introduction of the sulfanyl group and the acetamide moiety. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency. Techniques such as crystallization, distillation, and chromatography might be employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to modify the triazatricyclo structure.
Substitution: Functional groups can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors like solvent choice, temperature, and reaction time playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.
Medicine
In medicine, N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide could be investigated for its therapeutic potential
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile candidate for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity. Pathways involved might include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationship (SAR) : The 3,4-dimethylphenyl substituent warrants further investigation to determine its impact on bioavailability and target selectivity.
- Synthetic Feasibility : The compound’s high complexity (Complexity Index: 754) poses challenges for large-scale synthesis, necessitating optimized routes .
- Biological Screening : Prioritize assays for COX inhibition, cytokine modulation, and anti-exudative activity to validate hypotheses derived from structural analogs .
Biological Activity
N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide (CAS: 892380-00-6) is a complex organic compound with potential biological significance. Its unique molecular structure suggests various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 528.6 g/mol. It features multiple functional groups that enhance its interaction with biological targets, making it a subject of interest in drug development and synthesis of complex molecules .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the sulfanyl group allows for enhanced binding affinity and selectivity towards these targets. Mechanistically, it may modulate pathways involved in signal transduction and metabolic regulation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds derived from the same scaffold. For instance, an analogue of this compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value as low as 0.3 μM . This suggests that compounds with structural similarities may exhibit enhanced antiproliferative effects.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| EU-1 | 0.3 | High |
| EU-3 | 0.3 - 0.4 | High |
| NB-1643 | 0.5 - 1.2 | Moderate |
The compound's ability to inhibit cell growth was confirmed through colony formation assays, indicating its potential as a therapeutic agent in oncology .
Pharmacokinetics
Despite its promising biological activity, pharmacokinetic studies indicate that some analogues may exhibit unfavorable properties that could limit their clinical application. For example, the need for high doses (up to 100 mg/kg) to achieve effective in vivo results has been noted .
Case Studies
A notable case study involved the evaluation of a related compound's effects on hematopoiesis and cancer cell lines. While the compound showed potent activity against cancer cells, it exhibited negligible inhibitory effects on normal hematopoietic cells, suggesting a favorable therapeutic window .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?
Methodological Answer: The synthesis involves multi-step pathways, typically starting with functionalized aromatic precursors (e.g., 3,4-dimethylaniline) and heterocyclic intermediates. Key steps include:
- Thioether linkage formation: Use of coupling agents like DCC (dicyclohexylcarbodiimide) to attach the sulfanyl group to the tricyclic core .
- Acetamide functionalization: Reaction of the intermediate with activated esters under nitrogen atmosphere to avoid oxidation .
- Critical parameters: Temperature (60–80°C for coupling steps), solvent polarity (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for thiol-to-acetamide coupling) .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC .
Q. What analytical techniques are most effective for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR for confirming substituent positions (e.g., hydroxymethyl at C11) and aromatic proton environments .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the tricyclic core .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ≈ 560–580 Da) .
- X-ray Crystallography: For unambiguous structural determination if single crystals are obtained .
Q. How can researchers screen for preliminary biological activity, and what assays are recommended?
Methodological Answer:
- Enzyme inhibition assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility optimization: Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Control for stereochemical variability: Ensure enantiomeric purity via chiral HPLC, as minor impurities (e.g., <5% R-isomer) may skew results .
- Dose-response profiling: Perform IC50 curves across multiple assays (e.g., enzyme vs. cell-based) to identify off-target effects .
- Structural analogs comparison: Synthesize derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent-specific effects .
Q. What computational modeling approaches are suitable for predicting binding modes and SAR?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (PDB: 1ATP) .
- Quantum mechanics/molecular mechanics (QM/MM): Calculate charge distribution in the tricyclic core to identify nucleophilic attack sites .
- Machine learning: Train models on PubChem bioactivity data (e.g., AID 1345083) to predict ADMET properties .
Q. How can stability studies be designed to assess degradation under physiological conditions?
Methodological Answer:
- Forced degradation: Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze by LC-MS to identify hydrolytic cleavage points (e.g., sulfanyl-acetamide bond) .
- Photostability: UV irradiation (320–400 nm) to simulate light exposure; monitor via UV-Vis spectroscopy for λmax shifts .
- Metabolite profiling: Incubate with human liver microsomes (HLMs) and use UPLC-QTOF to detect Phase I/II metabolites .
Q. What strategies can mitigate challenges in synthesizing the tricyclic core with high regioselectivity?
Methodological Answer:
- Protecting group chemistry: Temporarily block the hydroxymethyl group (C11) with TBSCl (tert-butyldimethylsilyl chloride) during cyclization .
- Microwave-assisted synthesis: Reduce reaction time for cycloaddition steps (e.g., from 12 hrs to 30 mins) while maintaining >80% yield .
- Catalytic optimization: Screen Pd(II)/Cu(I) catalysts for Suzuki-Miyaura coupling of the 4-methoxyphenyl moiety .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 knockout models: Target putative receptors (e.g., EGFR) in cell lines to confirm on-target effects .
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified proteins .
- Transcriptomics: RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
